molecular formula C7H4ClFO2 B134963 5-Chloro-2-fluorobenzoic acid CAS No. 394-30-9

5-Chloro-2-fluorobenzoic acid

Cat. No.: B134963
CAS No.: 394-30-9
M. Wt: 174.55 g/mol
InChI Key: WGAVMKXCDMQVNF-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzoic acid: is an organic compound with the molecular formula C7H4ClFO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fifth position and a fluorine atom at the second position. This compound is a white crystalline solid and is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the direct fluorination and chlorination of benzoic acid. The reaction conditions often involve the use of halogenating agents such as thionyl chloride and elemental fluorine or fluorinating reagents like Selectfluor. The reaction is usually carried out under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the chlorination of 2-fluorobenzoic acid using thionyl chloride, followed by purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-fluorobenzoic acid is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the design of inhibitors for enzymes such as Aurora kinase.

Industry: The compound is also used in the synthesis of polymeric electrolyte membranes for proton exchange fuel cells. These membranes exhibit high proton conductivity and are essential for the development of efficient fuel cells .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzoic acid in biological systems involves its interaction with specific molecular targets. For instance, as an Aurora kinase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition leads to the disruption of cell division and promotes the degradation of oncoproteins, which are crucial for cancer cell survival .

Comparison with Similar Compounds

Comparison: 5-Chloro-2-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it has a higher binding affinity for certain biological targets, making it more effective in medicinal applications. Additionally, its dual halogenation provides versatility in synthetic applications, allowing for the creation of a wide range of derivatives .

Properties

IUPAC Name

5-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAVMKXCDMQVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371425
Record name 5-Chloro-2-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-30-9
Record name 5-Chloro-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-2-fluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-chloro-2-fluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Chloro-2-fluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluorobenzoic Acid
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